molecular formula C9H8BBrN2O2 B14080832 (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid

(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14080832
M. Wt: 266.89 g/mol
InChI Key: QSUSYUAUFQNRBQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H8BBrN2O2 and a molecular weight of 266.89 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the bromination of 2-(1H-pyrazol-1-yl)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrazole ring, which provides distinct reactivity and versatility in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C9H8BBrN2O2

Molecular Weight

266.89 g/mol

IUPAC Name

(5-bromo-2-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BBrN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6,14-15H

InChI Key

QSUSYUAUFQNRBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Br)N2C=CC=N2)(O)O

Origin of Product

United States

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